molecular formula C15H18N6 B2968906 N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226444-83-2

N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2968906
CAS No.: 1226444-83-2
M. Wt: 282.351
InChI Key: XDLFETJEULZWLB-UHFFFAOYSA-N
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Description

Pyrazolo derivatives are of interest as biologically active compounds. They were the basis of the development of anti-inflammatory and antipyretic medications such as analgin, antipyrine, and butadione . They also show antimicrobial , antitumor , fungicidal , and other forms of biological activity .


Synthesis Analysis

The reaction of 7-phenyl-7H-pyrazolo-[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied in the presence and absence of dimethyl formamide . It was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .


Molecular Structure Analysis

The structure of the acid chloride was proved by its conversion to the known 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid .


Physical and Chemical Properties Analysis

The IR spectrum of the compound shows peaks at 3372, 3186 (NH2); 1651 (C=O, br. sh); 1554, 1502, 1435, 1399, 1324 .

Scientific Research Applications

Synthesis and Reactivity Studies

  • Compounds related to N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine have been synthesized and studied for their reactivity. For example, derivatives of pyrazolo[5,1-c][1,2,4]triazines, structurally similar to the compound , have been investigated for their reactivity with various agents, indicating a potential for diverse chemical applications (Mironovich & Shcherbinin, 2014).

Biological Activity and Synthesis Techniques

  • Biological activity screening of similar compounds has identified some derivatives as CGRP receptor antagonists, showcasing the potential for these compounds in therapeutic contexts (Lim, Dolzhenko, & Dolzhenko, 2014).
  • Novel synthesis techniques have been developed for these compounds, such as the creation of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, which are protoporphyrinogen oxidase inhibitors and potential herbicides (Li et al., 2008).

Pharmacological Applications

  • Some derivatives, like 4,7-dihetarylpyrazolo[1,5-a][1,3,5]triazines, have been synthesized and evaluated for their anti-cancer activity, indicating a potential for pharmaceutical applications (Velihina et al., 2021).

Antimicrobial and Antifungal Applications

  • Certain pyrazolotriazine and pyrazolyl pyrazolone derivatives have been synthesized and shown to possess antimicrobial and antifungal properties, suggesting their use in treating infections (Rizk, Ibrahim, & El-Borai, 2017).

Future Directions

The compounds showed superior cytotoxic activities against certain cell lines and significant inhibitory activity against CDK2/cyclin A2 . This suggests potential for further investigations and applications in cancer treatment .

Properties

IUPAC Name

N-(3-methylbutyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-11(2)8-9-16-14-13-10-17-21(15(13)19-20-18-14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLFETJEULZWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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